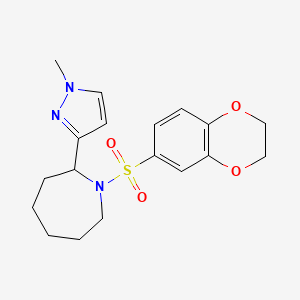

![molecular formula C16H11N3O2 B5419151 4-(2-furyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5419151.png)

4-(2-furyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves one-pot condensation reactions under specific conditions. For example, microwave-assisted synthesis in water has been employed for the preparation of carbonylpyrazolo[3,4-b]pyridine derivatives, utilizing catalysts like InCl3 and leading to good yields of N-fused heterocycle products (Polo et al., 2017). Additionally, ultrasound-promoted regioselective synthesis has been used to obtain fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, highlighting the efficiency of this approach in terms of reaction time and yields (Nikpassand et al., 2010).

Molecular Structure Analysis

Structural analysis of pyrazolo[3,4-b]pyridine derivatives reveals intricate molecular geometry and intramolecular interactions. For instance, the furyl and phenyl rings in related compounds show inclination at almost right angles to the central imidazo[1,2-a]pyridinyl unit, demonstrating inter- and intramolecular N—H⋯O hydrogen bonding (Yaqub et al., 2009).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines are versatile in chemical reactions, allowing for the creation of various derivatives. A novel one-pot synthesis of heterocyclic compounds showcases the structural and spectroscopic characterization of pyrazolo[1,5-c]pyrimidin-7(6H)-ones, employing techniques like FT-IR, NMR, and X-ray diffraction to elucidate their complex structures (Özdemir et al., 2015).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as their crystalline structures and packing, have been studied using X-ray crystallography. This analysis reveals planar configurations and offset π–π stacking interactions, contributing to the understanding of their solid-state behavior (Hamri et al., 2010).

Chemical Properties Analysis

Substituted pyrazolo[3,4-b]pyridin-3-ones have been synthesized using vinamidinium salts, showcasing strategies to enhance their antimicrobial activities. This synthesis and the subsequent biological evaluation highlight the chemical versatility and potential applications of these compounds (Samar et al., 2017).

作用機序

Target of Action

The primary target of the compound 4-(2-furyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is the human SARS-CoV-2 virus . The compound has been synthesized and evaluated in vitro against this virus .

Mode of Action

The compound interacts with the virus through a time-of-addition approach . This approach involves adding the compound at different stages of the viral infection process to determine its effect. The compound has shown significant reduction at the initial infection stages, thus showing prophylactic potential . On the other hand, it was found that the compound was significantly active when applied post-infection, thus exhibiting a therapeutic profile .

Biochemical Pathways

The compound affects the biochemical pathways related to the SARS-CoV-2 virus infection . Docking studies were performed on spike-glycoprotein, main-protease, and Nsp3 protein, finding moderate to strong binding energies . These proteins are crucial for the virus’s ability to infect human cells, and the compound’s interaction with them can inhibit the virus’s ability to infect and replicate.

Pharmacokinetics

The compound’s significant in vitro activity against the sars-cov-2 virus suggests that it may have favorable adme properties that allow it to effectively reach and interact with its viral targets .

Result of Action

The result of the compound’s action is a significant reduction in SARS-CoV-2 virus infection. Specifically, one of the synthesized molecules, referred to as compound 1e, exhibited a significant reduction at the initial infection stages at a concentration of 10.0 μM, thus showing prophylactic potential . Another molecule, compound 1d, was significantly active when applied post-infection, thus exhibiting a therapeutic profile .

Action Environment

The compound’s in vitro activity against the sars-cov-2 virus suggests that it may be effective under the physiological conditions present in the human body .

特性

IUPAC Name |

4-(furan-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-16-14-12(13-7-4-10-21-13)8-9-17-15(14)18-19(16)11-5-2-1-3-6-11/h1-10H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKOUWVHWZCMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=CN=C3N2)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-amino-3-(2-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5419070.png)

![3-(3,4-dimethoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5419074.png)

![3-[(2-methoxy-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5419081.png)

![2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5419096.png)

![2-pyridin-4-yl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5419104.png)

![2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B5419107.png)

![5-ethyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5419115.png)

![1,5-dimethyl-4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5419132.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-ethylphenyl)urea](/img/structure/B5419133.png)

![4-(6-{4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5419148.png)

![3,3-dimethyl-1-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-2-butanone](/img/structure/B5419167.png)

![N-cyclopentyl-N'-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}pyrrolidin-3-yl)methyl]urea](/img/structure/B5419175.png)